7-Bromo-3-nitroquinolin-4-amine
Description
Significance of Substituted Quinoline (B57606) Scaffolds in Chemical Research
The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in drug discovery. This scaffold is a key component in a wide range of natural and synthetic compounds with significant biological activities. The versatility of the quinoline nucleus allows for the introduction of substituents at various positions, each influencing the molecule's steric, electronic, and hydrophobic properties. This adaptability has made substituted quinolines a fertile ground for the development of therapeutic agents, with well-known examples including antimalarials, antibacterials, and anticancer drugs. nih.govucsf.edu The continuous exploration of novel substitution patterns on the quinoline core remains a vibrant area of chemical research, aimed at discovering new bioactive molecules with improved efficacy and selectivity.
Overview of Bromine and Nitro Group Incorporation in Heterocyclic Systems
The introduction of halogen atoms, such as bromine, and nitro groups into heterocyclic systems like quinoline is a common strategy to modulate their chemical reactivity and biological potential. The bromine atom, being a bulky and moderately electronegative substituent, can influence a molecule's conformation and its ability to engage in halogen bonding, a type of non-covalent interaction that can be important for protein-ligand binding. Furthermore, the bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, which are instrumental in the synthesis of more complex molecules.
The nitro group is a strong electron-withdrawing group that significantly impacts the electronic distribution within the aromatic system. Its presence can activate the ring towards nucleophilic substitution reactions. jazanu.edu.sa Moreover, the nitro group can be chemically reduced to an amino group, providing a pathway to a different class of derivatives with potentially distinct biological activities. The combination of both bromo and nitro substituents on a quinoline scaffold, as seen in 7-Bromo-3-nitroquinolin-4-amine, creates a molecule with a unique electronic and steric profile, offering multiple avenues for both chemical derivatization and biological interactions.
Research Context of this compound within Contemporary Organic Chemistry
This compound emerges from the broader scientific interest in creating complex, functionalized heterocyclic molecules for potential use in medicinal chemistry and materials science. Its structure suggests a synthetic pathway that leverages the reactivity of a more readily available precursor, 7-bromo-4-chloro-3-nitroquinoline (B1289021). The presence of the 4-amino group, likely introduced in a final synthetic step, is a key feature, as aminoquinolines are a well-established class of bioactive compounds. nih.gov The research context for this specific molecule lies at the intersection of synthetic methodology development, the study of structure-activity relationships, and the quest for novel enzyme inhibitors. While detailed research solely focused on this compound is not extensively documented in publicly accessible literature, its structural motifs point towards its potential as a selective inhibitor of biological targets, a hypothesis supported by preliminary vendor information suggesting it acts as a cyclooxygenase-1 (COX-1) inhibitor. cymitquimica.com
Chemical Profile of this compound
| Property | Data |
| Molecular Formula | C₉H₆BrN₃O₂ |
| Molecular Weight | 268.07 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC2=C(C(=CN=C2C=C1Br)N+[O-])N |
| InChI Key | Not available |
| CAS Number | Not available |
Precursor Compound: 7-Bromo-4-chloro-3-nitroquinoline
A likely direct precursor to this compound is 7-bromo-4-chloro-3-nitroquinoline. The synthesis of this precursor has been documented and typically involves a two-step process starting from a substituted quinolin-4-ol.
| Property | Data |
| Molecular Formula | C₉H₄BrClN₂O₂ |
| Molecular Weight | 287.50 g/mol |
| CAS Number | 723280-98-6 |
Related Compounds and Their Properties
To provide a broader context, the properties of related substituted quinolines are presented below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C₁₀H₆BrNO₃ | 284.06 | Antimicrobial and anticancer properties. |
| 7-Bromoisoquinolin-3-amine | C₉H₇BrN₂ | 223.07 | A structural isomer with a different nitrogen position. nih.gov |
| 7-Bromo-3-nitroquinolin-4-ol (B3029608) | C₉H₅BrN₂O₃ | 269.05 | The hydroxyl analog of the target compound's precursor. uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-nitroquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-5-1-2-6-7(3-5)12-4-8(9(6)11)13(14)15/h1-4H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSVAMYXGYIYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Bromo 3 Nitroquinolin 4 Amine
Historical Perspectives on Quinoline (B57606) Synthesis Relevant to Halogenation and Nitration
The quinoline ring system has been a subject of intense synthetic exploration for over a century. The earliest and most enduring methods for constructing the core quinoline heterocycle provide a foundation for understanding how substituted analogues are prepared.
The Skraup synthesis , first reported in 1880, is a landmark reaction involving the treatment of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene (B124822) or arsenic pentoxide). uop.edu.pkscispace.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by conjugate addition of the aniline, cyclization, and finally oxidation to form the quinoline ring. uop.edu.pk This method's aggressive conditions can limit its applicability, but its use of simple precursors makes it historically significant.
The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones, reacting with an aromatic amine in the presence of an acid catalyst. nih.govyoutube.com Another foundational method is the Friedländer synthesis , which involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group (e.g., acetaldehyde) in the presence of an acid or base catalyst. uop.edu.pk
Early investigations into the reactivity of the quinoline ring itself revealed the principles of its functionalization. Electrophilic substitution reactions, such as nitration and halogenation, were found to occur primarily on the benzene (B151609) ring portion of the heterocycle. Standard nitration of quinoline with a mixture of fuming nitric and sulfuric acids yields a combination of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation also favors the 5- and 8-positions. uop.edu.pk These classical methods highlight the inherent regiochemical challenges in functionalizing the pyridine (B92270) ring of the quinoline system, necessitating the development of more sophisticated strategies to achieve substitution patterns like that seen in 7-Bromo-3-nitroquinolin-4-amine.
Precursor Synthesis and Functional Group Transformations
Constructing the target molecule requires a sequence of carefully controlled reactions to install the bromine, nitro, and amine groups at the correct positions. This involves the synthesis of key intermediates followed by specific functional group transformations.
The introduction of a bromine atom at the C7 position is a critical first step. This can be achieved either by starting with a pre-brominated precursor or by direct halogenation of a quinoline intermediate. For instance, 3-bromoaniline (B18343) can be subjected to a Skraup synthesis to produce 7-bromoquinoline (B152726).
Alternatively, direct bromination of quinoline or its derivatives can be employed. Research has shown that the bromination of 1,2,3,4-tetrahydroquinolines can lead to various brominated quinoline products. researchgate.net For example, the direct nitration of 6,8-dibromoquinoline (B11842131) has been shown to yield the corresponding 5-nitro derivative, demonstrating a viable pathway for functionalizing pre-existing bromoquinolines. nih.gov The synthesis of 2-halogenated quinolines can also be achieved through methods like the halide-mediated intramolecular cyclization of o-alkynylaryl isocyanides, which offers a route to chloro-, bromo-, and iodoquinolines under mild conditions. oup.com
Table 1: Selected Methods for Halogenated Quinoline Synthesis
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| o-Alkynylaryl isocyanide | Triethylamine (B128534), Bromoform (CHBr3) | 2-Bromoquinoline derivative | Good | oup.com |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Bromine, CHCl3 | 3,6,8-Tribromoquinoline | - | researchgate.net |
| 3,6,8-Trimethoxyquinoline | Bromine, CH2Cl2 | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | - | nih.gov |
Placing a nitro group at the C3 position of the quinoline ring is synthetically challenging due to the electronic properties of the heterocycle, which typically direct electrophilic attack to the C5 and C8 positions of the benzo ring. uop.edu.pkjst.go.jp To overcome this, modern methods often employ a dearomatization-rearomatization strategy or modify the reactivity of the pyridine ring.
A highly effective strategy involves the N-oxidation of the quinoline nitrogen. The resulting quinoline N-oxide exhibits altered reactivity. While nitration of quinoline N-oxide itself often occurs at the C4 position, it has been demonstrated that nitration of substituted quinoline N-oxides can proceed smoothly at the C3 position. jst.go.jprsc.org A direct and eco-friendly methodology uses tert-butyl nitrite (B80452) (TBN) as both the nitro source and oxidant to convert various substituted quinoline N-oxides into their 3-nitroquinoline (B96883) N-oxide derivatives with high regioselectivity. rsc.org This approach is tolerant of both electron-donating and electron-withdrawing groups, including bromo substituents, on the benzo ring. rsc.org Another method achieves regiospecific C3 nitration via Reissert compounds, where 1-benzoyl-2-cyano-1,2-dihydroquinoline is treated with acetyl nitrate. elsevierpure.com
More recent advances have explored the meta-nitration of quinolines through the formation of oxazino azine intermediates, which are then nitrated with TBN in a radical process, providing another powerful tool for accessing electronically disfavored isomers. acs.org
Table 2: Regioselective C3-Nitration of Quinoline Derivatives
| Substrate | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Quinoline N-oxide | tert-Butyl nitrite (TBN), 120 °C | 3-Nitroquinoline N-oxide | 77% | rsc.org |
| 7-Bromoquinoline N-oxide | tert-Butyl nitrite (TBN), 120 °C | 7-Bromo-3-nitroquinoline N-oxide | - | rsc.org |
| 1-Benzoyl-2-cyano-1,2-dihydroquinoline | Acetyl nitrate, Ac2O, 0 °C | 1-Benzoyl-2-cyano-3-nitro-1,2-dihydroquinoline | - | elsevierpure.com |
| Quinoline | 1. Dimethyl acetylenedicarboxylate, Methyl pyruvate; 2. TBN, TEMPO, O2 | 3-Nitroquinoline | Good to Excellent | acs.org |
The final step in the synthesis of this compound is the introduction of the amino group at the C4 position. The presence of the electron-withdrawing 3-nitro group is crucial, as it activates the C4 position for nucleophilic aromatic substitution (SNAr).
A common strategy would involve the conversion of a precursor like 7-bromo-3-nitroquinolin-4-ol (B3029608) (which exists in tautomeric equilibrium with 7-bromo-3-nitroquinolin-4(1H)-one) uni.lubldpharm.com into a better leaving group, such as a 4-chloro substituent. This can be accomplished using reagents like phosphorus oxychloride (POCl₃). The resulting 7-bromo-4-chloro-3-nitroquinoline (B1289021) would then be highly susceptible to reaction with an amine source, such as ammonia (B1221849) or an ammonia equivalent, to yield the final product.
Direct amination methods have also been developed for quinoline systems. The Chichibabin amination, which uses sodium amide (NaNH₂) or potassium amide (KNH₂), typically installs an amino group at the C2 position. uop.edu.pkresearchgate.net However, studies on the amination of nitroquinolines have shown that the nitro group can direct amination to other positions. For instance, 3-nitroquinoline can be aminated at the C4 position to give 4-amino-3-nitroquinoline using potassium amide/liquid ammonia with an oxidant. researchgate.net Vicarious nucleophilic substitution (VNS) of hydrogen is another powerful method for the amination of nitroaromatic compounds, including nitroquinolines, often providing ortho and para substitution relative to the nitro group. nih.gov
Table 3: Selected Amination Reactions of Quinoline Derivatives
| Substrate | Reagents & Conditions | Product | Position of Amination | Reference |
|---|---|---|---|---|
| Quinoline | KNH₂/liq. NH₃, KMnO₄, -65 °C | 2-Aminoquinoline | C2 | researchgate.net |
| 3-Nitroquinoline | KNH₂/liq. NH₃, KMnO₄ | 4-Amino-3-nitroquinoline | C4 | researchgate.net |
| Pyridine N-oxides | Ts₂O, t-BuNH₂, then TFA | 2-Aminopyridines | C2 | organic-chemistry.org |
| Nitroquinolines | 1,1,1-Trimethylhydrazinium iodide (TMHI), t-BuOK, DMSO | Amino-nitroquinolines | Ortho/para to NO₂ | researchgate.net |
Direct Synthetic Routes to this compound
While a single, documented procedure for the direct synthesis of this compound is not readily found in the literature, a logical pathway can be constructed from the established transformations discussed above.
A feasible multi-step synthesis would logically proceed as follows:
Synthesis of 7-Bromoquinoline: Starting from 3-bromoaniline via a Skraup or Doebner-von Miller reaction.
N-Oxidation: Conversion of 7-bromoquinoline to 7-bromoquinoline-N-oxide using an oxidizing agent like m-CPBA or hydrogen peroxide.
Regioselective Nitration: Introduction of the nitro group at the C3 position of the N-oxide using a reagent such as tert-butyl nitrite (TBN) to form 7-bromo-3-nitroquinoline-N-oxide. rsc.org
Formation of a 4-Chloro Intermediate: The N-oxide can be rearranged and chlorinated at the C4 position using a reagent like POCl₃ to yield 7-bromo-4-chloro-3-nitroquinoline.
Nucleophilic Aromatic Substitution (SNAr): Reaction of the 4-chloro intermediate with ammonia or a protected amine, followed by deprotection if necessary, to furnish the final product, this compound.
This step-wise approach allows for purification and characterization of intermediates, ensuring the integrity of the final product. Each step relies on well-precedented reactions in quinoline chemistry. scribd.com
The concept of one-pot synthesis , where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offers advantages in terms of efficiency and resource conservation. nih.govorganic-chemistry.org While no specific one-pot procedure for the title compound has been reported, the development of such a process is conceivable. For example, a three-component reaction involving a suitably substituted o-aminobenzaldehyde, a nitro-containing component, and an amine source could potentially be developed. However, controlling the regioselectivity of three simultaneous functionalizations would be a significant synthetic challenge, making the multi-step approach the more practical and reliable strategy at present.
Optimization of Reaction Conditions for Yield and Purity
The synthesis of this compound typically originates from a precursor, 7-Bromo-4-chloro-3-nitroquinoline. The crucial step is the amination of this precursor, where the chloro group at the C4 position is substituted by an amino group. Optimization of this nucleophilic aromatic substitution is paramount for achieving high yield and purity.
Key parameters that are manipulated include temperature, solvent, and the choice of aminating agent. For instance, the reaction of 7-Bromo-4-chloro-3-nitroquinoline with an ammonia source is carefully controlled. Using aqueous ammonia or an alcoholic solution of ammonia under pressure and heat is a common approach.
Table 1: Hypothetical Optimization of Amination Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Ethanol (B145695) | 100 | 12 | 75 | 90 |
| 2 | n-Butanol | 120 | 8 | 85 | 92 |
| 3 | DMF | 120 | 6 | 88 | 95 |
| 4 | NMP | 140 | 4 | 92 | 97 |
This table is illustrative and represents typical optimization trends for such reactions.
As indicated in the table, increasing the temperature and using polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can enhance the reaction rate and yield. The higher boiling points of these solvents allow for higher reaction temperatures, which facilitates the substitution reaction. The concentration of the ammonia source is also a critical factor; a high concentration is typically used to drive the reaction to completion.
Isolation and Purification Techniques for the Compound
Once the reaction is complete, the isolation and purification of this compound from the reaction mixture are critical to obtain a high-purity product. The typical workflow is as follows:
Quenching and Precipitation : The reaction mixture is cooled and then poured into cold water or an ice bath. This step often causes the solid product to precipitate out of the solution, separating it from the solvent and any water-soluble byproducts.
Filtration : The precipitated solid is collected by filtration. The solid cake is then washed with water to remove any remaining soluble impurities and then with a non-polar solvent like hexane (B92381) or ether to remove non-polar impurities.
Recrystallization : For further purification, recrystallization is a standard technique. A suitable solvent or solvent system is chosen in which the compound has high solubility at high temperatures but low solubility at low temperatures. Ethanol or a mixture of ethanol and water is often effective for this class of compounds. This process removes impurities that have different solubility profiles.
Column Chromatography : If recrystallization does not yield a product of sufficient purity, column chromatography is employed. A silica (B1680970) gel stationary phase is typically used, with an eluent system composed of a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate). The polarity of the eluent is optimized to achieve a good separation between the desired product and any remaining impurities.
Comparative Analysis of Synthetic Approaches
While the direct amination of a 4-chloro precursor is a common route, other synthetic strategies for quinoline derivatives exist, which allows for a comparative analysis based on efficiency and environmental impact.
Efficiency and Atom Economy in this compound Synthesis
The efficiency of a synthesis is not just measured by its percentage yield but also by its atom economy. scranton.eduwikipedia.org Atom economy, a concept central to green chemistry, calculates the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com
Let's consider the final amination step: C₉H₄BrClN₂O₂ (7-Bromo-4-chloro-3-nitroquinoline) + NH₃ → C₉H₆BrN₃O₂ (this compound) + HCl
Molecular Weight of Desired Product (C₉H₆BrN₃O₂): ~284.07 g/mol
Molecular Weight of Reactants (C₉H₄BrClN₂O₂ + NH₃): ~286.51 g/mol + ~17.03 g/mol = ~303.54 g/mol
Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (284.07 / 303.54) x 100 ≈ 93.6%
This reaction demonstrates a high atom economy, as the only byproduct is hydrogen chloride. In contrast, other synthetic methods, such as those involving protecting groups or multi-step sequences with stoichiometric reagents like Wittig or Gabriel syntheses, often have significantly lower atom economies. wikipedia.orgprimescholars.com For instance, reactions that generate large byproduct molecules would be considered less efficient from an atom economy perspective. nih.gov Addition and rearrangement reactions are considered ideal, often achieving 100% atom economy. scranton.edu
Green Chemistry Considerations in Synthetic Protocols
The principles of green chemistry aim to reduce the environmental impact of chemical processes. jocpr.com For the synthesis of this compound, several factors are considered:
Solvent Choice : Traditional syntheses may use chlorinated solvents or polar aprotic solvents like DMF, which have associated health and environmental concerns. Green chemistry encourages the use of safer alternatives like ethanol, water, or newer bio-based solvents. While high-boiling polar aprotic solvents can improve yields, their environmental impact and the energy required for their removal must be considered.
Energy Consumption : Reactions requiring high temperatures and long reaction times, as is common in the synthesis of heterocyclic compounds, are energy-intensive. Developing catalytic systems that could lower the activation energy of the amination step would be a significant green improvement, allowing the reaction to proceed under milder conditions (lower temperature and pressure).
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 7-Bromo-3-nitroquinolin-4-amine is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The quinoline (B57606) ring system, substituted with a bromine atom, a nitro group, and an amine group, will display characteristic chemical shifts and coupling patterns.
The protons on the quinoline core are anticipated to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing nature of the nitro group and the quinoline nitrogen will deshield the adjacent protons, shifting them downfield. Conversely, the electron-donating amine group will shield nearby protons. The proton at position 2 (H-2) is expected to be a singlet and significantly downfield due to the influence of the adjacent nitrogen and the nitro group at position 3. The protons on the carbocyclic ring (H-5, H-6, and H-8) will exhibit coupling patterns (doublets and a doublet of doublets) that are characteristic of a trisubstituted benzene (B151609) ring. The amine protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | s (singlet) | - |
| H-5 | 8.0 - 8.2 | d (doublet) | 8.5 - 9.0 |
| H-6 | 7.6 - 7.8 | dd (doublet of doublets) | 8.5 - 9.0, 1.5 - 2.0 |
| H-8 | 8.3 - 8.5 | d (doublet) | 1.5 - 2.0 |
| 4-NH₂ | 5.0 - 7.0 | br s (broad singlet) | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak. nih.gov
The chemical shifts in the ¹³C NMR spectrum of this compound will be influenced by the electronegativity of the substituents and the aromatic system. Carbons bonded to or near electron-withdrawing groups (like the nitro group and the quinoline nitrogen) will be deshielded and appear at higher chemical shifts (downfield). The carbon bearing the bromine atom (C-7) will also have a characteristic chemical shift, though the "heavy atom effect" can sometimes lead to unexpected shielding. stackexchange.com The carbons of the quinoline ring are expected to resonate in the range of δ 110-160 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 135 - 140 |
| C-4 | 145 - 150 |
| C-4a | 120 - 125 |
| C-5 | 128 - 132 |
| C-6 | 125 - 129 |
| C-7 | 118 - 122 |
| C-8 | 130 - 135 |
| C-8a | 148 - 152 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, COSY would show correlations between H-5 and H-6, and between H-6 and H-8, confirming their adjacent positions on the carbocyclic ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It would be used to definitively assign each proton signal to its corresponding carbon atom in the quinoline structure. For instance, the signal for H-5 would show a cross-peak with the signal for C-5.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is crucial for piecing together the entire molecular structure, especially for connecting quaternary carbons (carbons with no attached protons) to the rest of the molecule. For example, the H-2 proton would be expected to show correlations to C-3 and C-4, while the H-5 proton would show correlations to C-4, C-7, and C-8a.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₆BrN₄O₂), the expected exact mass can be calculated. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with two peaks separated by two mass units.
Predicted HRMS Data for this compound
| Ion | Calculated m/z ([M+H]⁺ for ⁷⁹Br) | Calculated m/z ([M+H]⁺ for ⁸¹Br) |
| C₉H₇BrN₄O₂⁺ | 282.9774 | 284.9754 |
Fragmentation Patterns and Structural Information
In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular compound and can be used to deduce its structure. The fragmentation of this compound would be expected to proceed through several characteristic pathways.
Common fragmentation patterns for aromatic nitro compounds involve the loss of NO₂ (46 Da) and NO (30 Da). The presence of the bromine atom would lead to fragments containing either ⁷⁹Br or ⁸¹Br. The quinoline ring itself is relatively stable, but can undergo ring cleavage. The loss of small neutral molecules like HCN is also a possibility from the heterocyclic ring. Alpha-cleavage is a common fragmentation pathway for amines, though in an aromatic amine, this is less prevalent than fragmentation of the ring substituents. nih.govlibretexts.org
Predicted Key Fragmentation Pathways for this compound
| Fragmentation | Description |
| Loss of NO₂ | Cleavage of the C-N bond of the nitro group. |
| Loss of NO | Rearrangement followed by cleavage. |
| Loss of Br | Cleavage of the C-Br bond. |
| Loss of HCN | Fragmentation of the quinoline ring. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the absorption or scattering of infrared radiation, researchers can identify the functional groups present in a molecule and gain insights into its conformational arrangement.
Characteristic Functional Group Vibrations
The amine group typically exhibits N-H stretching vibrations in the region of 3500-3300 cm⁻¹. These can manifest as two distinct bands in the IR spectrum, corresponding to the symmetric and asymmetric stretching modes. The N-H bending (scissoring) vibration is expected to appear around 1650-1580 cm⁻¹.
The nitro group is characterized by strong absorption bands. The asymmetric stretching vibration of the N=O bond is one of the most intense and is typically found in the 1560-1520 cm⁻¹ range. The symmetric stretching vibration occurs at a lower frequency, generally between 1360 and 1330 cm⁻¹.
The C-Br stretching vibration is expected to be observed in the far-infrared region, typically below 600 cm⁻¹, due to the heavy mass of the bromine atom. The quinoline ring itself will display a series of characteristic C-H and C=C stretching and bending vibrations. Aromatic C-H stretching bands are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will produce a pattern of bands in the 1600-1400 cm⁻¹ region.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Asymmetric Stretch | 3500 - 3400 |
| Amine (-NH₂) | N-H Symmetric Stretch | 3400 - 3300 |
| Amine (-NH₂) | N-H Bending (Scissoring) | 1650 - 1580 |
| Nitro (-NO₂) | N=O Asymmetric Stretch | 1560 - 1520 |
| Nitro (-NO₂) | N=O Symmetric Stretch | 1360 - 1330 |
| Aromatic | C-H Stretch | > 3000 |
| Aromatic | C=C Stretch | 1600 - 1400 |
Conformational Insights from Vibrational Spectra
Vibrational spectroscopy can also provide valuable information about the conformation of this compound. The precise positions and intensities of the vibrational bands can be influenced by factors such as intramolecular hydrogen bonding and steric hindrance between the substituents.
For instance, the presence of an intramolecular hydrogen bond between the amine group at the 4-position and the nitro group at the 3-position would likely lead to a red-shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands in the IR spectrum. This is because the hydrogen bond weakens the N-H bond, making it vibrate at a lower frequency.
Furthermore, the planarity of the quinoline ring system and the orientation of the nitro group relative to the ring can be inferred from the vibrational spectra. Any significant deviation from planarity due to steric strain would result in changes in the positions and intensities of the ring-breathing modes and other skeletal vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule, which are closely related to its electronic structure and the extent of conjugation.
Absorption Maxima and Molar Absorptivity
The UV-Vis spectrum of this compound is expected to show multiple absorption bands, each corresponding to a specific electronic transition. The positions of these bands (λmax) and their intensities (molar absorptivity, ε) are characteristic of the molecule's chromophores.
The quinoline ring system itself is a strong chromophore, and its absorption is significantly modified by the presence of the amino, nitro, and bromo substituents. The amino group acts as a strong auxochrome, a group that, when attached to a chromophore, alters both the wavelength and intensity of absorption. The nitro group is also a powerful chromophore and an electron-withdrawing group.
It is anticipated that this compound will exhibit at least two major absorption bands. A high-energy band, likely in the shorter wavelength UV region, would correspond to π → π* transitions within the aromatic system. A lower-energy band, extending into the longer wavelength UV or even the visible region, would be expected due to the extended conjugation and the charge-transfer character introduced by the donor-acceptor nature of the amino and nitro groups.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|
| π → π* | ~250 - 280 | High |
Electronic Structure and Conjugation Effects
The electronic structure of this compound is heavily influenced by the electronic effects of its substituents. The amino group at the 4-position is a strong electron-donating group through resonance, pushing electron density into the quinoline ring. Conversely, the nitro group at the 3-position is a strong electron-withdrawing group, pulling electron density from the ring.
This "push-pull" arrangement creates a significant intramolecular charge transfer (ICT) character, which is expected to result in a low-energy absorption band. This ICT transition involves the promotion of an electron from a high-energy occupied molecular orbital (HOMO), largely localized on the amino group and the ring, to a low-energy unoccupied molecular orbital (LUMO), primarily centered on the nitro group. The bromine atom at the 7-position, being an electron-withdrawing group through induction but a weak electron-donating group through resonance, will further modulate the electronic properties and the positions of the absorption maxima.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
Such an analysis would confirm the planarity or any distortion of the quinoline ring system. It would also provide precise measurements of the bond lengths within the nitro and amino groups, which can be correlated with their electronic effects. For example, the C-N bond of the amino group is expected to have some double-bond character due to resonance, leading to a shorter bond length than a typical C-N single bond.
Unit Cell Parameters and Crystal System
Detailed experimental data on the unit cell parameters and crystal system for this compound are not available in published scientific literature.
Bond Lengths, Bond Angles, and Dihedral Angles
Specific experimental data regarding the bond lengths, bond angles, and dihedral angles for this compound are not available in published scientific literature.
Intermolecular Interactions and Crystal Packing
A detailed analysis of the intermolecular interactions and crystal packing of this compound is not available in the scientific literature.
Chemical Reactivity and Mechanistic Investigations of 7 Bromo 3 Nitroquinolin 4 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for functionalizing the quinoline (B57606) ring, which is rendered electron-deficient by the nitrogen heteroatom and, in this case, further activated by the potent electron-withdrawing nitro group.
The reactivity of halogen substituents on the quinoline core is highly position-dependent and influenced by activating groups. While the bromine atom at the 7-position is on the benzo-fused portion of the ring, significant insights into halogen reactivity come from the synthesis of the title compound itself, which proceeds via an SNAr reaction at the C4 position of a precursor.
The synthesis of 7-bromo-3-nitroquinolin-4-amine typically involves the reaction of 7-bromo-4-chloro-3-nitroquinoline (B1289021) with an amine source, such as ammonia (B1221849) or an equivalent reagent. In this transformation, the chlorine atom at the C4 position acts as the leaving group. The C4 position is highly activated towards nucleophilic attack due to its ortho relationship with the C3-nitro group and its direct connection to the electron-deficient pyridine (B92270) ring of the quinoline system.
The mechanism proceeds via the addition-elimination pathway. A nucleophile, such as ammonia, attacks the electrophilic C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized across the aromatic system and onto the oxygen atoms of the nitro group, which stabilizes the intermediate. In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the final 4-amino product. The strong activation provided by the C3-nitro group makes this substitution proceed under relatively mild conditions.
| Reaction | Starting Material | Reagent | Product | Typical Conditions |
| Amination | 7-Bromo-4-chloro-3-nitroquinoline | Ammonia (or equivalent) | This compound | Varies; often in a polar solvent. |
This table illustrates the key SNAr reaction for synthesizing the title compound, highlighting the reactivity at the C4-halogenated position.
The lone pair of electrons on the nitrogen atom of the amino group can act as a nucleophile. chemguide.co.uk This allows for further functionalization, such as alkylation or acylation, to form secondary or tertiary amines and amides, respectively. These reactions typically involve treating this compound with electrophiles like alkyl halides or acyl chlorides. youtube.com Such transformations are common in medicinal chemistry to modify the properties of a lead compound.
Furthermore, under specific conditions, the primary aromatic amino group can be converted into a diazonium salt using reagents like sodium nitrite (B80452) in the presence of a strong acid. Although highly unstable, this diazonium intermediate could potentially serve as a leaving group, allowing for its replacement with a wide variety of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer or related reactions. However, the presence of other sensitive groups on the molecule, particularly the activating nitro group, would require careful optimization of reaction conditions.
Transformations Involving the Nitro Group
The nitro group at the C3 position is a key functional handle, both for its influence on ring reactivity and as a precursor to other important functionalities.
One of the most significant transformations of the nitro group is its reduction to a primary amine. The reduction of this compound would yield 7-bromoquinoline-3,4-diamine, a valuable intermediate for the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]quinolines, which are of interest in medicinal chemistry.
A variety of established methods can be employed for the reduction of aromatic nitro groups, and the choice of reagent can be critical to avoid side reactions, such as the reduction of the bromo-substituent (hydrodehalogenation). wikipedia.orgcommonorganicchemistry.com
Commonly used reduction methods include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Raney nickel is often preferred for substrates containing aromatic halogens to minimize dehalogenation. commonorganicchemistry.com
Metal-Acid Systems: Reagents such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in hydrochloric acid provide milder conditions that are often compatible with other functional groups. commonorganicchemistry.com
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.
| Reducing Agent | Typical Conditions | Key Features |
| H₂/Raney Ni | Low to moderate pressure and temperature | Often preferred to avoid dehalogenation of the C7-bromo substituent. commonorganicchemistry.com |
| Fe/CH₃COOH | Refluxing acetic acid | Mild, effective, and cost-efficient. commonorganicchemistry.com |
| SnCl₂·2H₂O | HCl, Ethanol (B145695) | A classic method for selective nitro group reduction in the presence of other reducible groups. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic system | Can be used for selective reduction, particularly in dinitro compounds. |
This table presents potential methods for the reduction of the nitro group in this compound based on established chemical literature.
The nitro group exerts a profound influence on the electronic properties of the quinoline ring. As a powerful electron-withdrawing group through both resonance and inductive effects, it deactivates the aromatic system towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution. nih.gov
The activation for SNAr is most pronounced at the positions ortho and para to the nitro group. nih.gov In this compound, the nitro group at C3 strongly activates the C4 position, facilitating its substitution as discussed in section 4.1.1. This activation is due to the ability of the nitro group to stabilize the negatively charged Meisenheimer intermediate through resonance delocalization. nih.gov The presence of the electronegative nitrogen atom within the quinoline ring further enhances this effect.
Conversely, this strong electron-withdrawing character makes the ring highly electron-deficient and thus "deactivated" towards electrophiles.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, involve the attack of an electron-rich aromatic ring on a strong electrophile. wikipedia.orgmasterorganicchemistry.com The quinoline ring system is inherently less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the ring nitrogen.
In the case of this compound, the ring is exceptionally deactivated towards electrophilic attack. This is due to the combined electron-withdrawing effects of:
The protonated quinoline nitrogen under the acidic conditions typically required for SEAr.
The powerful deactivating nitro group at C3.
The inductively deactivating bromine atom at C7.
The amino group at C4, which, while activating in neutral form, would be protonated to a deactivating ammonium group (-NH₃⁺) under strong acidic conditions.
Regioselectivity Considerations
The quinoline ring system itself is susceptible to electrophilic attack. However, the positions of the existing substituents on this compound create a distinct regiochemical profile. The powerful electron-donating amino group at position 4 and the strongly electron-withdrawing nitro group at position 3 are key determinants of where subsequent reactions will occur. libretexts.org
Effects of Existing Substituents on Electrophilic Attack
The substituents on the quinoline ring significantly influence its reactivity towards electrophiles. The amino group (-NH2) at the C4 position is a potent activating group, directing electrophilic attack to the ortho and para positions. Conversely, the nitro group (-NO2) at the C3 position and the bromine atom at the C7 position are deactivating groups, making the ring less susceptible to electrophilic substitution. libretexts.org The nitro group, being a strong deactivator, will direct incoming electrophiles to the meta position relative to itself. libretexts.org
The opposing effects of these substituents create a complex scenario. The activating effect of the amino group would favor substitution at positions 2 and 5. However, the deactivating nature of the nitro and bromo groups can hinder these reactions. libretexts.org The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and the reaction conditions employed.
Cross-Coupling Reactions as Functionalization Strategies
The bromine atom at the C7 position of this compound provides a valuable handle for introducing a wide array of functional groups through cross-coupling reactions. These reactions are pivotal in medicinal chemistry and materials science for creating molecular diversity.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The bromine atom at C7 of the quinoline ring can readily participate in various palladium-catalyzed transformations.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. This is a versatile method for introducing alkyl, alkenyl, or aryl groups at the C7 position. nih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, providing a route to synthesize various N-arylated compounds. This could be used to introduce a secondary or tertiary amine at the C7 position. nih.govbeilstein-journals.org
Heck Reaction: This reaction couples the aryl bromide with an alkene, leading to the formation of a new carbon-carbon double bond at the C7 position.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, resulting in the introduction of an alkynyl group at the C7 position. researchgate.net
The success of these reactions often depends on the choice of the palladium catalyst, ligands, base, and solvent.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reactants | Catalyst/Ligand | Product |
| Suzuki-Miyaura | This compound, Arylboronic acid | Pd(PPh3)4 | 7-Aryl-3-nitroquinolin-4-amine |
| Buchwald-Hartwig | This compound, Amine | Pd(OAc)2/Xantphos | 7-(Dialkylamino)-3-nitroquinolin-4-amine |
| Heck | This compound, Alkene | Pd(OAc)2 | 7-Alkenyl-3-nitroquinolin-4-amine |
| Sonogashira | This compound, Alkyne | PdCl2(PPh3)2/CuI | 7-Alkynyl-3-nitroquinolin-4-amine |
This table presents hypothetical examples based on common palladium-catalyzed reactions and may not represent experimentally verified outcomes for this specific molecule.
Other Transition Metal-Mediated Transformations
While palladium catalysis is prevalent, other transition metals like copper and nickel can also mediate cross-coupling reactions. For instance, copper-catalyzed reactions can be employed for C-O and C-S bond formation, allowing for the introduction of ether and thioether functionalities at the C7 position.
Acid-Base Properties and Protonation States
The presence of both a basic amino group and a basic quinoline nitrogen atom imparts interesting acid-base properties to this compound.
Basicity of the Amine Nitrogen and Quinoline Nitrogen
Both the exocyclic amino group at C4 and the nitrogen atom within the quinoline ring are basic and can be protonated by acids. msu.edulibretexts.org However, their relative basicities are influenced by the electronic effects of the other substituents.
The amino group at C4 is directly attached to the aromatic ring. The electron-withdrawing nitro group at the adjacent C3 position significantly reduces the electron density on the amino nitrogen, thereby decreasing its basicity. masterorganicchemistry.comksu.edu.sa The lone pair of electrons on the amino nitrogen is delocalized into the quinoline ring, further reducing its availability for protonation.
The quinoline nitrogen is also a basic center. Its basicity is influenced by the substituents on the carbocyclic ring. The electron-withdrawing bromine atom at C7 will decrease the basicity of the quinoline nitrogen.
In an acidic medium, the more basic of the two nitrogen atoms will be protonated first. A detailed analysis of the pKa values of the conjugate acids would be required to definitively determine the primary site of protonation. Generally, aromatic amines are weaker bases than aliphatic amines due to the delocalization of the lone pair into the aromatic system. ksu.edu.sa The hybridization of the nitrogen atom also plays a role, with sp2 hybridized nitrogens (as in quinoline) being less basic than sp3 hybridized nitrogens. masterorganicchemistry.com
Impact of Substitution on pKa Values
The basicity of the quinoline nitrogen is influenced by the electronic effects of substituents on the carbocyclic ring. Electron-withdrawing groups, such as the bromo and nitro groups present in this compound, are known to decrease the pKa of the quinoline ring nitrogen. youtube.com This is due to their ability to pull electron density away from the nitrogen atom, thereby destabilizing the protonated form and making the lone pair of electrons less available to accept a proton. Specifically, a halogen at the 7-position has been shown to increase the acidity (lower the pKa) of the quinoline core. youtube.com
Similarly, the basicity of the exocyclic 4-amino group is also modulated by the substituents. The nitro group at the 3-position, being a strong electron-withdrawing group, is expected to significantly reduce the basicity of the 4-amino group through a combination of inductive and resonance effects. This effect is anticipated to be more pronounced than that of the bromo group at the 7-position.
In a study exploring the structure-activity relationships of 4-aminoquinoline (B48711) antimalarials, it was noted that replacing the 7-chloro substituent with other hydrophobic groups led to compounds with varying pKa values for the quinoline nitrogen. nih.gov For example, a series of diaryl ether derivatives at the 7-position exhibited calculated pKa values of 9.47 for the quinoline nitrogen, which was identical to the values for an alkylaryl series at the same position. nih.gov This highlights that the nature of the substituent at the 7-position plays a crucial role in determining the basicity of the quinoline core.
The following interactive data table presents calculated pKa values for a selection of substituted 4-aminoquinolines from a study aimed at developing new antimalarial agents. While this compound is not included in this specific dataset, the table illustrates the general trends of how substitution on the quinoline ring affects the pKa.
| Compound Name | 7-Position Substituent | Calculated Quinoline N pKa |
| 7-Chloro-4-aminoquinoline | -Cl | 8.2 |
| 7-Trifluoromethyl-4-aminoquinoline | -CF3 | 7.8 |
| 7-Methoxy-4-aminoquinoline | -OCH3 | 8.7 |
| 4-Aminoquinoline | -H | 8.5 |
Note: The pKa values in this table are calculated and sourced from studies on related 4-aminoquinoline analogs for illustrative purposes, as direct experimental data for this compound was not found in the reviewed literature.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. Despite its broad applicability, specific DFT studies on 7-Bromo-3-nitroquinolin-4-amine are not present in the current body of scientific literature. Such studies would typically involve the following analyses:
A foundational step in computational analysis, geometry optimization seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state on the potential energy surface. This process would yield crucial data such as bond lengths, bond angles, and dihedral angles.
Following optimization, an analysis of the electronic structure would provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical nature. To date, no specific optimized geometric parameters or detailed electronic structure analyses for this compound have been published.
Table 1: Hypothetical Optimized Geometry Parameters of this compound (Data Not Available)
| Parameter | Value |
| Bond Length (C-Br) | Data not available |
| Bond Length (C-N, nitro) | Data not available |
| Bond Length (C-N, amine) | Data not available |
| Bond Angle (C-C-N, nitro) | Data not available |
| Dihedral Angle | Data not available |
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are key indicators of chemical reactivity and kinetic stability.
A low HOMO-LUMO gap generally suggests higher reactivity. Specific calculations of HOMO and LUMO energies for this compound have not been reported in the scientific literature.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound (Data Not Available)
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. It helps in identifying electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. An MEP map for this compound would highlight regions of positive and negative electrostatic potential, offering clues about its reactive behavior. As of now, no such maps have been published for this specific compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. There are currently no published MD simulation studies specifically focused on this compound.
MD simulations can explore the different conformations a molecule can adopt by simulating its atomic motions. This analysis is particularly important for understanding how a molecule's shape can influence its biological activity or material properties. The conformational landscape and flexibility of this compound remain uninvestigated by this method in the available literature.
By simulating the molecule in the presence of solvent molecules or within a crystal lattice, MD can elucidate the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions. This information is critical for understanding solubility, crystal packing, and binding to biological targets. Detailed studies on the intermolecular interactions of this compound in either the solution or solid state have not been documented.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are instrumental in establishing a mathematical correlation between the structural features of a molecule and its physicochemical properties. For novel compounds like this compound, QSPR can provide predictive insights into its behavior.
Derivation of Molecular Descriptors
The foundation of any QSPR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.
For a comprehensive analysis of this compound, a range of descriptors would be derived. While specific calculated values for this exact compound are not readily published, we can refer to the computed properties of a similar structure, 3-Nitro-1,4-dihydroquinolin-4-amine, available from public databases like PubChem, to illustrate the types of descriptors that would be relevant. nih.gov
Table 1: Examples of Calculable Molecular Descriptors
| Descriptor Category | Descriptor Name | Example Value (for 3-Nitro-1,4-dihydroquinolin-4-amine) nih.gov | Significance for this compound |
| Constitutional | Molecular Weight | 191.19 g/mol | Provides basic information about the molecule's mass. |
| Heavy Atom Count | 14 | Indicates the number of non-hydrogen atoms. | |
| Topological | Topological Polar Surface Area (TPSA) | 83.9 Ų | Influences membrane permeability and drug absorption. |
| Physicochemical | XLogP3-AA | 1.1 | Predicts the lipophilicity and partitioning behavior. |
| Electronic | Hydrogen Bond Donor Count | 2 | Relates to the potential for intermolecular interactions. |
| Hydrogen Bond Acceptor Count | 4 | Relates to the potential for intermolecular interactions. |
For this compound, the presence of the bromine atom at the 7-position and the nitro group at the 3-position would significantly influence these descriptors. The bromine atom, being a bulky and electronegative substituent, would increase the molecular weight and affect the lipophilicity. The nitro and amine groups are key contributors to the TPSA and hydrogen bonding capacity. QSAR studies on substituted quinolinones have highlighted the importance of such descriptors in predicting biological activity. nih.gov For instance, studies on quinolinone-based thiosemicarbazones have shown that van der Waals volume, electron density, and electronegativity play a pivotal role in their activity. nih.gov
Prediction of Spectroscopic Parameters and Reactivity Trends
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters. For this compound, DFT calculations could be employed to predict its ¹H and ¹³C NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. While experimental data provides the ultimate validation, theoretical predictions can aid in spectral assignment and structural confirmation.
Furthermore, QSPR models can be developed to predict reactivity trends. By correlating molecular descriptors with experimentally determined reaction rates or equilibrium constants for a series of related compounds, it becomes possible to predict the reactivity of a new compound like this compound. For example, the electronic parameters of substituents on the quinoline (B57606) ring have been shown to correlate with the rate of certain reactions. nih.gov
Reaction Pathway and Transition State Analysis
Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into the energetic feasibility of different pathways and the structures of transient intermediates and transition states.
Computational Elucidation of Reaction Mechanisms
A likely synthetic route to this compound involves the amination of a precursor like 7-bromo-4-chloro-3-nitroquinoline (B1289021). Computational studies can elucidate the mechanism of such a nucleophilic aromatic substitution (SNAr) reaction. Research on the amination of related nitroquinoline derivatives suggests that the reaction can proceed through different pathways. mdpi.com
One possibility is a direct SNAr reaction where the amine attacks the carbon bearing the chlorine atom, proceeding through a Meisenheimer complex intermediate. An alternative, particularly with certain nucleophiles, is the Vicarious Nucleophilic Substitution of hydrogen (VNS). mdpi.com
Computational modeling can map out the potential energy surface for these competing pathways. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction mechanism can be identified. For instance, in the reaction of 4-chloro-8-nitroquinoline (B1348196) with potassium 9H-carbazol-9-ide, the substitution of the chlorine atom was observed, suggesting an SNAr pathway. mdpi.com A similar computational investigation for the amination of 7-bromo-4-chloro-3-nitroquinoline would provide valuable mechanistic details.
Energy Barriers and Reaction Kinetics Predictions
A key outcome of reaction pathway analysis is the determination of activation energies (energy barriers) for each step in the mechanism. The height of this barrier is directly related to the rate of the reaction; a lower energy barrier corresponds to a faster reaction.
Table 2: Hypothetical Energy Profile Components for Amination of 7-Bromo-4-chloro-3-nitroquinoline
| Species | Description | Information Gained from Calculation |
| Reactants | 7-Bromo-4-chloro-3-nitroquinoline + Amine | Ground state energy |
| Transition State 1 (TS1) | Structure corresponding to the highest energy point for the formation of the Meisenheimer intermediate. | Activation energy for the first step (Ea1) |
| Meisenheimer Intermediate | A resonance-stabilized anionic intermediate. | Stability of the intermediate |
| Transition State 2 (TS2) | Structure corresponding to the highest energy point for the departure of the leaving group (chloride). | Activation energy for the second step (Ea2) |
| Products | This compound + HCl | Overall reaction energy (ΔErxn) |
By calculating these energy barriers, computational chemistry can predict the kinetics of the reaction. This information is crucial for optimizing reaction conditions such as temperature and reaction time. While specific energy values for the synthesis of this compound are not available, the principles of transition state theory and computational kinetics provide a robust framework for such predictions.
Synthesis and Exploration of 7 Bromo 3 Nitroquinolin 4 Amine Derivatives and Analogs
Modification of the Amine Functionality
The primary amine group at the C4 position of the quinoline (B57606) ring is a key site for derivatization, enabling the introduction of a wide array of substituents and the formation of new heterocyclic rings.
N-Alkylation and N-Acylation Reactions
The nucleophilic nature of the 4-amino group readily allows for N-alkylation and N-acylation reactions. These modifications are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.
N-Alkylation: The introduction of alkyl groups onto the amine can be achieved through various methods. A common approach involves the reaction of 7-bromo-3-nitroquinolin-4-amine with alkyl halides in the presence of a base. The choice of base and solvent is crucial for achieving good yields and preventing side reactions. For instance, using a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) can facilitate the reaction with a range of alkyl halides.
| Alkylating Agent | Base | Solvent | Product |
| Methyl iodide | K₂CO₃ | DMF | 7-Bromo-N-methyl-3-nitroquinolin-4-amine |
| Ethyl bromide | Cs₂CO₃ | Acetonitrile | N-Ethyl-7-bromo-3-nitroquinolin-4-amine |
| Benzyl chloride | NaH | THF | N-Benzyl-7-bromo-3-nitroquinolin-4-amine |
N-Acylation: Acylation of the 4-amino group introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions. This is typically accomplished by reacting the parent amine with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the generated acid.
| Acylating Agent | Base | Solvent | Product |
| Acetyl chloride | Triethylamine | Dichloromethane | N-(7-Bromo-3-nitroquinolin-4-yl)acetamide |
| Benzoyl chloride | Pyridine | Chloroform | N-(7-Bromo-3-nitroquinolin-4-yl)benzamide |
| Acetic anhydride | None | Acetic acid | N-(7-Bromo-3-nitroquinolin-4-yl)acetamide |
Formation of Heterocyclic Rings Involving the Amine
The juxtaposition of the 4-amino and 3-nitro groups provides a unique opportunity for the construction of fused heterocyclic systems. The nitro group can be reduced to a second amino group, creating a reactive 1,2-diamine equivalent on the quinoline core, which can then be cyclized with various reagents.
Pyrimido[4,5-b]quinolines: The synthesis of pyrimido[4,5-b]quinolines can be achieved from 4-amino-3-nitroquinolines. rsc.orgkorea.ac.krbeilstein-journals.orgorganic-chemistry.orgresearchgate.net A common strategy involves the reduction of the nitro group to an amine, followed by cyclization with a one-carbon synthon like formamide (B127407) or ethyl orthoformate. Alternatively, multicomponent reactions involving the 4-aminoquinoline (B48711) precursor, an aldehyde, and a 1,3-dicarbonyl compound can yield these fused systems. korea.ac.kr
Imidazo[4,5-c]quinolines: The synthesis of the imidazo[4,5-c]quinoline ring system, a scaffold known for its biological activities, can be achieved from 4-amino-3-nitroquinoline. nih.govnih.govgoogle.comresearchgate.net The process typically involves the reduction of the nitro group to an amine, creating a 3,4-diaminoquinoline intermediate. This intermediate can then undergo cyclization with various reagents, such as orthoesters or aldehydes, to form the imidazole (B134444) ring. nih.govresearchgate.net
Triazolo[4,5-c]quinolines: Similarly, the triazolo[4,5-c]quinoline system can be constructed from the 3,4-diaminoquinoline intermediate. nih.govnih.gov Reaction of the diamine with nitrous acid would lead to the formation of a triazole ring fused to the quinoline core.
Substitutions on the Quinoline Ring System
The bromine atom at the C7 position serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions. The electron-withdrawing nature of the nitro group at C3 and the bromo group at C7 influences the reactivity of the quinoline ring towards these transformations.
Directed Functionalization Strategies
The existing substituents on the quinoline ring direct the introduction of new functional groups. The bromine at C7 is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Introduction of Various Functional Groups
Suzuki Coupling: The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. organic-chemistry.orglibretexts.orgnih.gov Reacting this compound with various boronic acids or esters in the presence of a palladium catalyst and a base can introduce aryl, heteroaryl, or alkyl groups at the C7 position.
| Boronic Acid/Ester | Catalyst | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 7-Phenyl-3-nitroquinolin-4-amine |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 7-(Thiophen-2-yl)-3-nitroquinolin-4-amine |
| Methylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 7-Methyl-3-nitroquinolin-4-amine |
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amino groups at the C7 position. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgyoutube.com The reaction of this compound with primary or secondary amines in the presence of a palladium catalyst and a strong base yields 7-amino substituted derivatives.
| Amine | Catalyst | Base | Product |
| Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | 7-(Morpholin-4-yl)-3-nitroquinolin-4-amine |
| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | 7-(Phenylamino)-3-nitroquinolin-4-amine |
| Benzylamine | Pd(dppf)Cl₂ | K₃PO₄ | 7-(Benzylamino)-3-nitroquinolin-4-amine |
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This introduces an alkynyl moiety at the C7 position, which can be a valuable synthon for further transformations.
| Alkyne | Catalyst | Co-catalyst | Base | Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 7-(Phenylethynyl)-3-nitroquinolin-4-amine |
| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | Diisopropylamine | 7-((Trimethylsilyl)ethynyl)-3-nitroquinolin-4-amine |
| Propargyl alcohol | Pd(dppf)Cl₂ | CuI | Triethylamine | 3-( (4-Amino-3-nitroquinolin-7-yl)ethynyl)propan-1-ol |
Heterocyclic Annulation and Ring Expansion Reactions
Beyond simple substitutions, the quinoline core of this compound can undergo more complex transformations leading to the formation of polycyclic systems through annulation or expansion of the existing rings.
Heterocyclic Annulation: The synthesis of fused heterocyclic systems can be achieved through intramolecular cyclization reactions. For example, after a Sonogashira coupling to introduce an alkyne with a tethered nucleophile, a subsequent intramolecular cyclization can lead to the formation of a new ring fused to the quinoline system.
Ring Expansion: The quinoline ring system itself can undergo ring expansion reactions. rsc.orgbeilstein-journals.orgresearchgate.netresearchgate.net For instance, reactions with diazo compounds in the presence of a suitable catalyst can lead to the insertion of a carbon atom into the quinoline framework, resulting in the formation of a benzodiazepine-like structure. While specific examples with this compound are not extensively documented, the general methodology is applicable to activated quinoline systems. rsc.org
Formation of Fused Polycyclic Systems
The this compound scaffold is a valuable starting material for the construction of more complex, fused polycyclic systems, which are of significant interest in medicinal chemistry. The presence of the reactive 4-amino group and the electron-withdrawing nitro group, along with the bromine atom at the 7-position, offers multiple points for annulation reactions.
One common strategy to form fused systems is through cyclization reactions involving the 4-amino group and the C5 position of the quinoline ring. For instance, a plausible route to tetracyclic quinoline systems involves the reaction of the 4-aminoquinoline with reagents that can undergo intramolecular cyclization. While direct examples starting from this compound are not extensively documented, analogous transformations with other quinoline derivatives suggest viable pathways. For example, the reaction with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of a new six-membered ring fused to the quinoline core.
Another approach involves the initial reduction of the nitro group at the 3-position to an amino group, yielding 7-bromoquinoline-3,4-diamine. This intermediate is highly reactive and can undergo condensation with various dicarbonyl compounds or their equivalents to form fused pyrazine (B50134) rings, leading to the formation of pteridine-like structures. The bromine atom at the 7-position can then be used for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional complexity and build even larger polycyclic systems.
The table below illustrates potential polycyclic systems that could be synthesized from this compound based on established quinoline chemistry.
| Starting Material | Reagent/Reaction Condition | Fused Ring System | Potential Polycycle |
| This compound | 1. Reduction of nitro group2. Reaction with α-dicarbonyl compound | Pyrazine | Bromopyrazino[2,3-c]quinoline |
| This compound | Reaction with β-ketoester (e.g., Conrad-Limpach) | Pyridinone | Bromopyrido[3,2-c]quinolinone |
| This compound | 1. Reduction of nitro group2. Reaction with ortho-formylbenzoic acid | Pyrimidinone | Bromobenzo[h]quinazolino[3,4-c]pyrimidinone |
These examples highlight the versatility of this compound as a building block for creating diverse and complex polycyclic frameworks. The specific reaction conditions would need to be optimized to achieve the desired regioselectivity and yield for each target system.
Synthesis of Imidazo- and Thiazolo-quinoline Derivatives
The synthesis of imidazo- and thiazolo-fused quinolines is of particular interest due to the prevalence of these scaffolds in biologically active molecules. The this compound core is an excellent precursor for such derivatives.
Imidazo[4,5-c]quinoline Derivatives:
A general and effective route to imidazo[4,5-c]quinolines starts with the reduction of the 3-nitro group of this compound to an amino group, affording the key intermediate, 7-bromoquinoline-3,4-diamine. This diamine can then undergo cyclization with various one-carbon synthons to form the imidazole ring.
For example, reaction of the diamine with an aldehyde in the presence of an oxidizing agent, or with a carboxylic acid or its derivative (such as an orthoester or an acid chloride) followed by cyclodehydration, yields the corresponding 2-substituted-1H-imidazo[4,5-c]quinoline. The bromine atom at the 8-position (according to imidazo[4,5-c]quinoline numbering) remains available for subsequent modifications.
A study on the synthesis of polyphenolic imidazo[4,5-c]quinoline derivatives as modulators of Toll-Like Receptor-7 (TLR-7) provides a relevant synthetic strategy. nih.gov Although the starting material was not the exact bromo-substituted analog, the methodology is directly applicable. The general synthesis involves the reduction of a 3-nitro-4-aminoquinoline derivative to the corresponding 3,4-diamine, followed by cyclization. nih.gov
Thiazolo[4,5-c]quinoline and Thiazolo[5,4-f]quinazoline Derivatives:
The synthesis of thiazolo-fused quinolines can also be envisioned starting from derivatives of this compound. For the construction of a thiazole (B1198619) ring fused at the [4,5-c] position, a plausible route involves the conversion of the 4-amino group to a thioamide, followed by cyclization involving the 3-position.
Alternatively, the synthesis of thiazolo[5,4-f]quinazolines, which are structurally related, has been reported. nih.govmdpi.com These syntheses often involve multi-step sequences starting from substituted anilines. Adapting these methods to a this compound framework would likely require initial modification of the quinoline core to introduce the necessary functional groups for the thiazole ring formation. For instance, the 3-nitro group could be reduced, and the resulting diamine could be a precursor for a quinazoline (B50416) ring, which is then fused with a thiazole ring.
The table below summarizes the key synthetic steps for the formation of imidazo- and thiazolo-quinoline derivatives from this compound.
| Target Scaffold | Key Intermediate | Key Reaction | Resulting Derivative |
| Imidazo[4,5-c]quinoline | 7-Bromoquinoline-3,4-diamine | Cyclization with one-carbon synthon | 8-Bromo-1H-imidazo[4,5-c]quinoline |
| Thiazolo[4,5-c]quinoline | 7-Bromo-3-nitroquinolin-4-thioamide | Intramolecular cyclization | 8-Bromo-thiazolo[4,5-c]quinoline derivative |
| Thiazolo[5,4-f]quinazoline | 7-Bromo-6-aminobenzo[d]thiazole derivative | Cyclization to form quinazoline ring | Bromo-substituted thiazolo[5,4-f]quinazoline |
Stereochemical Considerations in Derivative Synthesis
The introduction of stereocenters into the derivatives of this compound is a critical aspect for the development of chiral molecules with specific biological activities. This can be achieved through various asymmetric synthesis strategies, including the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliary Approaches
The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. researchgate.net A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.
In the context of this compound derivatives, a chiral auxiliary could be attached to a functional group introduced onto the quinoline scaffold. For example, if a carboxylic acid derivative is synthesized, it can be coupled with a chiral alcohol or amine auxiliary, such as a derivative of camphor (B46023) or a chiral oxazolidinone. researchgate.net The resulting chiral substrate can then undergo diastereoselective reactions, such as alkylation or aldol (B89426) condensation, where the chiral auxiliary directs the approach of the electrophile. Subsequent cleavage of the auxiliary would provide the chiral quinoline derivative.
A recent study demonstrated the use of L-valine-based new chiral derivatives to prepare quinoline-based chiral reagents for the separation of racemic compounds. asianpubs.org This highlights the potential of using amino acid-derived chiral auxiliaries in the synthesis and resolution of chiral quinoline derivatives. The synthesis of (+)-Saxitoxin also featured the use of a novel chiral auxiliary for photocycloadditions, showcasing the power of this approach in complex molecule synthesis. nih.gov
Asymmetric Catalysis in Functionalization
Asymmetric catalysis offers a more efficient and atom-economical approach to the synthesis of chiral compounds, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. thieme-connect.comnih.gov Various asymmetric catalytic methods can be envisioned for the functionalization of derivatives of this compound.
For instance, if a prochiral ketone or imine is introduced onto the quinoline scaffold, it can be asymmetrically reduced using a chiral catalyst, such as a Noyori-type ruthenium complex or a CBS catalyst, to yield a chiral alcohol or amine, respectively. Similarly, asymmetric carbon-carbon bond-forming reactions, such as the Michael addition or aldol reaction, can be catalyzed by chiral organocatalysts or metal complexes to introduce stereocenters with high enantioselectivity. jst.go.jp
A review on the synthesis of chiral ligands containing quinoline motifs for asymmetric catalysis highlights the significant progress in this area. thieme-connect.com Chiral ligands such as those based on Schiff bases or oxazolines have been successfully used in a variety of asymmetric transformations. thieme-connect.com Furthermore, the catalytic asymmetric synthesis of quinine (B1679958) and quinidine, which are complex quinoline alkaloids, demonstrates the power of asymmetric catalysis in constructing stereochemically rich quinoline-containing molecules. acs.org
The table below provides a summary of potential stereochemical approaches for the synthesis of chiral derivatives of this compound.
| Approach | Method | Example Reaction | Chiral Catalyst/Auxiliary |
| Chiral Auxiliary | Diastereoselective alkylation | Alkylation of a chiral enolate | Evans' oxazolidinone |
| Chiral Auxiliary | Diastereoselective Diels-Alder | Cycloaddition with a chiral dienophile | Camphor-derived auxiliary |
| Asymmetric Catalysis | Asymmetric hydrogenation | Reduction of a prochiral ketone | Chiral Ru-BINAP complex |
| Asymmetric Catalysis | Asymmetric Michael addition | Addition to an α,β-unsaturated carbonyl | Chiral organocatalyst (e.g., diarylprolinol ether) |
The choice of method would depend on the specific functional group to be introduced and the desired stereochemical outcome. Both chiral auxiliary and asymmetric catalysis approaches offer powerful tools for accessing enantiomerically pure derivatives of this compound for further investigation.
Applications in Advanced Chemical Sciences Excluding Prohibited Areas
Utility as a Versatile Synthetic Building Block
The strategic placement of reactive functional groups on the 7-Bromo-3-nitroquinolin-4-amine scaffold renders it a highly versatile building block in organic synthesis. The bromine atom at the 7-position, the nitro group at the 3-position, and the amine group at the 4-position each offer distinct and orthogonal reactivity, allowing for sequential and controlled modifications.
Precursor for Complex Organic Architectures
This compound serves as a key starting material for the construction of more complex and functionally diverse heterocyclic systems. The quinoline (B57606) core is a prevalent motif in natural products and pharmacologically active molecules. nih.govnih.gov The functional groups on this compound allow for its elaboration into a variety of intricate molecular architectures.
The bromine atom can readily participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of aryl, alkyl, and alkynyl substituents. This facilitates the rapid diversification of the quinoline core. nih.gov The amino group can be acylated, alkylated, or used as a handle for the construction of fused heterocyclic rings. Furthermore, the nitro group can be reduced to an amino group, which can then be diazotized and subjected to various transformations, or it can participate in nucleophilic aromatic substitution reactions. mdpi.com This multi-faceted reactivity makes this compound a valuable precursor for creating libraries of novel compounds for various screening purposes.
A related compound, 7-bromo-4-chloro-1H-indazol-3-amine, has been identified as a crucial intermediate in the synthesis of Lenacapavir, a potent HIV-1 capsid inhibitor, highlighting the importance of such brominated heterocyclic amines in the development of complex pharmaceuticals. chemrxiv.org
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. nih.gov The synthesis of quinoline derivatives through MCRs has emerged as a versatile strategy. nih.gov While specific examples detailing the direct use of this compound in MCRs are not extensively documented in publicly available literature, its structural features suggest its high potential as a reactant in such transformations.
For instance, the amino group of this compound could react with a carbonyl compound and an isocyanide in an Ugi or Passerini-type reaction. nih.gov Additionally, the quinoline nitrogen can participate in cascade reactions. rsc.org The development of novel MCRs involving isoquinoline (B145761) or phenanthridine (B189435) derivatives has been reported, suggesting that similar reactions could be developed for quinoline-based compounds like this compound. nih.govproquest.com The continuous innovation in MCR methodologies holds great promise for utilizing building blocks like this compound to rapidly generate diverse molecular scaffolds. nih.gov
Potential in Materials Science
The unique electronic and photophysical properties of the quinoline scaffold have led to its exploration in the field of materials science. nih.gov The functional groups present in this compound provide avenues for the synthesis of novel organic materials with tailored properties.
Development of Organic Semiconductor Precursors
Quinoline derivatives are being investigated for their potential in developing organic semiconductors. A related compound, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, has been noted for its applications in this area. mdpi.com The extended π-system of the quinoline ring, combined with the electron-withdrawing nitro group and the potential for further functionalization via the bromine and amine groups, makes this compound a promising precursor for the synthesis of new organic electronic materials. By strategically modifying the structure, for example, through cross-coupling reactions to extend the conjugation, it may be possible to tune the electronic properties, such as the HOMO/LUMO energy levels, to suit specific applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The synthesis of quinoidal thienoacenes has demonstrated the potential for creating new functional organic materials with low-lying LUMO energies, a desirable characteristic for electron-accepting materials. uoregon.edu
Exploration in Dye and Pigment Chemistry
The quinoline core is a known chromophore, and its derivatives have been explored for their fluorescent properties. nih.gov The presence of both an electron-donating amino group and an electron-withdrawing nitro group in this compound suggests the potential for intramolecular charge transfer (ICT), a phenomenon often associated with strong fluorescence and solvatochromism. The synthesis of novel dyes based on the quinoline or quinoxaline (B1680401) skeleton has been reported for applications such as visible light photoinitiators. mdpi.com
Furthermore, functionalization of the quinoline scaffold allows for the tuning of its photophysical properties. For instance, the synthesis of new dyes with extended chromatic stability has been achieved through the functionalization of a 7-hydroxy-pyranoflavylium pigment. nih.gov Similarly, this compound could serve as a platform for the development of new dyes and pigments. The bromine atom provides a handle for attaching other chromophoric or auxochromic groups, potentially leading to materials with interesting optical properties for applications in sensing, imaging, or as colorants. The synthesis of catechol-derived rosamine dyes has shown the potential for creating functional organic dyes for various applications. mdpi.com
Applications in Agrochemical Research (Non-Biological Activity Focus)
Quinoline and its derivatives have a long history of use in agriculture, with applications ranging from pesticides to plant growth regulators. researchgate.netcolab.wsnih.gov While much of the research focuses on the biological activity of these compounds, there is also interest in their non-biological applications in agrochemical formulations.
The chemical structure of this compound can be modified to create derivatives that may act as formulation aids, such as dispersants, adjuvants, or controlled-release agents for other active ingredients. The development of advanced agrochemical formulations is crucial for improving efficacy and environmental compatibility. rsc.org For instance, the surface-active properties of certain quinoline derivatives could be harnessed to improve the wetting, spreading, or adhesion of spray solutions on plant surfaces.
Furthermore, the quinoline scaffold can be used to synthesize novel chelating agents. While the focus of this article is on non-biological activity, it is worth noting that the ability of quinoline derivatives to chelate metal ions can have implications for nutrient delivery or for mitigating the effects of heavy metal stress in plants, which is a non-pesticidal application. The synthesis of quinolino[7,8-h]quinoline derivatives has been explored for their properties as bases and chelators. massey.ac.nz
Synthesis of Agrochemical Intermediates
There is no specific information available in the reviewed scientific literature that details the use of this compound as an intermediate in the synthesis of agrochemicals. While quinoline derivatives have been explored for potential fungicidal and insecticidal properties, the direct synthetic lineage from this compound to a commercial or developmental agrochemical product is not documented.
Role in Analytical Chemistry Method Development
Similarly, the role of this compound in the development of analytical chemistry methods is not described in the available literature.
No information has been found to suggest that this compound is used as a chromatographic standard or reference material.
The use of this compound as a derivatization agent to enhance the detection of other molecules in analytical techniques such as HPLC has not been reported in the scientific literature. While various reagents are employed for the derivatization of amines to improve their chromatographic properties and detection, this compound is not cited among them.
Future Directions and Research Perspectives
Unexplored Synthetic Pathways and Methodological Advancements
Multi-Component Reactions (MCRs): The application of MCRs, such as the Povarov, Gewald, or Ugi reactions, presents a significant opportunity for the rapid and efficient construction of diverse quinoline (B57606) scaffolds. nih.gov These reactions, known for their high atom economy, could enable the one-pot synthesis of 7-Bromo-3-nitroquinolin-4-amine analogues from simple starting materials. nih.gov
C-H Bond Functionalization: Recent breakthroughs in transition-metal-catalyzed C-H activation offer a transformative approach to quinoline synthesis and functionalization. mdpi.comrsc.orgrsc.org Exploring rhodium, ruthenium, or cobalt-catalyzed C-H activation pathways could lead to more direct and regioselective methods for introducing the bromo and nitro functionalities onto the quinoline core, minimizing the need for pre-functionalized substrates. mdpi.comrsc.org
Flow Chemistry and Microreactor Technology: Halogenation and nitration reactions are often highly exothermic and can present safety and selectivity challenges in batch processing. rsc.org Continuous flow chemistry offers superior control over reaction parameters, enhancing safety and potentially improving yields and selectivity. rsc.org The development of a continuous flow process for the synthesis of this compound would be a significant methodological advancement.
Photocatalysis and Ultrasound-Promoted Synthesis: Light-induced reactions and sonochemistry represent environmentally benign synthetic tools. benthamdirect.com Investigating photocatalytic or ultrasound-assisted routes could lead to milder reaction conditions, reduced reaction times, and improved energy efficiency for the synthesis of this and related compounds. benthamdirect.com
Novel Reactivity and Transformation Discovery
The unique electronic architecture of this compound, featuring a nucleophilic amino group, an electrophilic nitro group, and a modifiable bromo substituent, opens the door to a wide array of chemical transformations.
Vicarious Nucleophilic Substitution (VNS): The electron-deficient nature of the nitroquinoline core makes it a prime candidate for VNS reactions. This allows for the direct amination or functionalization at positions activated by the nitro group, a method that avoids the need for halogenated precursors or expensive metal catalysts. nih.gov
Transformations of the Nitro Group: The nitro group is a versatile functional handle. Beyond its reduction to an amino group, which is a common transformation, nih.gov exploring its conversion to a nitroso group or its participation in radical coupling reactions could unlock new synthetic avenues. rsc.orgnih.gov For instance, the reaction of quinoline N-oxides with sodium sulfinates to form 2-sulfonylquinolines demonstrates the potential for metal-free dual radical coupling. rsc.org
Cross-Coupling Reactions: The bromine atom at the 7-position is a key site for modification via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Ullmann-type couplings. numberanalytics.com This would allow for the introduction of a wide variety of substituents, creating a library of novel derivatives for screening in various applications.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is an increasingly indispensable tool in modern drug discovery and materials science. nih.govnumberanalytics.com For this compound, advanced computational modeling can provide profound insights into its properties and reactivity, guiding experimental efforts.
Density Functional Theory (DFT) Calculations: DFT studies can be employed to characterize the molecule's electronic structure, predict its spectroscopic properties (IR, Raman, NMR), and evaluate its global and local reactivity descriptors. researchgate.netarabjchem.org This can help in understanding the molecule's stability, aromaticity, and susceptibility to nucleophilic or electrophilic attack. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), it is possible to correlate the structural features of this compound derivatives with their biological activity. nih.gov This can facilitate the rational design of new compounds with enhanced potency and selectivity. nih.gov
Machine Learning (ML) for Reactivity Prediction: ML algorithms, particularly artificial neural networks, are being developed to predict the site selectivity of chemical reactions with high accuracy. doaj.orgresearchgate.net Applying such models to the quinoline scaffold could rapidly predict the most likely sites for electrophilic substitution or other functionalizations on this compound, saving significant experimental time and resources. doaj.orgresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the interaction of this compound with biological targets, such as proteins or DNA, providing insights into its potential mechanism of action. arabjchem.orgnih.gov These simulations can also be used to predict properties relevant to drug development, such as binding affinities and drug-protein interactions. pharmacyinfoline.com
| Computational Method | Predicted Property/Application | Potential Impact |
|---|---|---|
| DFT Calculations | Electronic structure, Spectroscopic signatures, Reactivity indices | Guides synthetic strategy and characterization |
| QSAR/CoMFA | Structure-activity relationship | Rational design of potent analogues |
| Machine Learning | Regioselectivity of reactions | Accelerates discovery of new derivatives |
| Molecular Dynamics | Drug-target interactions, Binding affinity | Elucidates biological mechanism of action |
Expanding Applications in Materials Science and Industrial Chemistry
While quinoline derivatives are well-known for their pharmacological activities, nih.govresearchgate.net the unique properties of this compound suggest potential applications in materials science and industrial chemistry.
Organic Electronics: The extended π-electron system of the quinoline core, combined with the electronic influence of the substituents, makes this compound a candidate for use in organic electronic materials. arabjchem.orgchemimpex.com Further derivatization could lead to materials with tailored properties for use in organic light-emitting diodes (OLEDs), sensors, or as components of conductive polymers.
Fluorescent Probes: The quinoline scaffold is a known fluorophore. The specific substitution pattern of this compound may impart unique photophysical properties, making it a potential platform for the development of fluorescent probes for biological imaging or environmental monitoring. chemimpex.com
Immunoconjugates: A related compound, 7-Bromo-4-chloro-3-nitroquinoline (B1289021), has shown importance in the synthesis of antibody-adjuvant immunoconjugates with superior pharmacological properties. This suggests that this compound could also serve as a valuable building block in the development of targeted immunotherapies.
Challenges and Opportunities in the Field of Halogenated Nitroquinoline Chemistry
The exploration of halogenated nitroquinolines is not without its challenges. The synthesis of specific isomers can be difficult due to issues with regioselectivity. Furthermore, the development of cost-effective and scalable synthetic routes is crucial for the practical application of these compounds. moravek.comchemrxiv.org
Q & A
Q. Characterization :
- 1H/13C NMR to confirm substitution patterns and amine proton integration .
- HRMS for molecular weight validation and isotopic pattern matching (bromine has a distinct ¹:¹ isotopic ratio) .
- HPLC for purity assessment (>95% is typical for research-grade material) .
Basic: How can researchers assess the stability of this compound under varying experimental conditions?
- Accelerated Degradation Studies : Expose the compound to stressors (e.g., heat, light, pH extremes) and monitor decomposition via:
- Solution Stability : Store in solvents (DMSO, ethanol) at 4°C, 25°C, and -20°C; analyze weekly for precipitate or color change .
Basic: What purification techniques are effective for this compound, given its bromine and nitro substituents?
- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate polar nitro/byproducts .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water) to exploit differences in solubility between the product and unreacted starting materials .
- Crystallography : Single-crystal X-ray diffraction may resolve ambiguities in structure, particularly if unexpected regiochemistry occurs .
Advanced: How can factorial design optimize the synthesis of this compound?
- Variables : Test temperature (80–120°C), catalyst loading (0.1–1.0 eq), and reaction time (6–24 hrs) in a 2³ factorial design .
- Response Metrics : Yield, purity, and reaction scalability.
- Analysis : Use ANOVA to identify significant factors. For example, high temperature may accelerate nitration but increase side-product formation .
Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts inconsistent with expected structure)?
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT or machine learning tools) .
- Isotopic Labeling : Introduce ¹⁵N or deuterium labels to trace amine protons and confirm substitution sites .
- Alternative Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals or confirm spatial proximity of substituents .
Advanced: What mechanistic insights guide the electrophilic substitution patterns in this compound?
- Directing Effects : Bromine (meta-directing) and nitro (meta/para-directing) groups compete during functionalization. Computational studies (e.g., Fukui indices) predict reactive sites .
- Kinetic vs. Thermodynamic Control : Vary reaction conditions (e.g., temperature, acid strength) to favor either pathway. For example, low-temperature nitration may yield kinetic products .
Advanced: How can computational modeling predict the reactivity of this compound in drug discovery contexts?
- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions for further derivatization .
- ADMET Prediction : Tools like SwissADME assess bioavailability, toxicity, and metabolic stability early in development .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Design of Experiments (DoE) : Use response surface methodology to define a robust operating space for critical parameters (e.g., stirring rate, reagent stoichiometry) .
Basic: What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection due to potential mutagenicity (nitro groups) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .
Advanced: How do substituent effects influence the photophysical properties of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
